molecular formula C14H16FNO3S B1588160 2-Fluoro-1,3-dimethylpyridinium tosylate CAS No. 59387-91-6

2-Fluoro-1,3-dimethylpyridinium tosylate

Cat. No. B1588160
CAS RN: 59387-91-6
M. Wt: 297.35 g/mol
InChI Key: HXUOPSAHPZTNGS-UHFFFAOYSA-M
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Description

2-Fluoro-1,3-dimethylpyridinium tosylate is a chemical compound with the molecular formula C14H16FNO3S and a molecular weight of 297.35 g/mol. It is used in laboratory settings for the synthesis of substances .


Synthesis Analysis

Primary and secondary alcohols activated by 2-fluoro-1,3-dimethylpyridinium tosylate can react with dimethyl sulfoxide to yield corresponding aldehydes and ketones . This reaction has been used in the oxidation of alcohols .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-1,3-dimethylpyridinium tosylate consists of a pyridinium ring with a fluorine atom at the 2-position and methyl groups at the 1 and 3 positions. The tosylate group is attached to the pyridinium ring.


Chemical Reactions Analysis

In chemical reactions, 2-Fluoro-1,3-dimethylpyridinium tosylate has been used as an activating agent for primary and secondary alcohols. These activated alcohols can then react with dimethyl sulfoxide or hexamethylenetetramine to yield corresponding aldehydes and ketones .

Scientific Research Applications

Oxidation of Alcohols

This compound is used in the oxidation of primary and secondary alcohols to produce aldehydes and ketones. The process involves activating the alcohols with 2-fluoro-1,3-dimethylpyridinium tosylate and reacting them with dimethyl sulfoxide. This method has been shown to yield good results, including the oxidation of aromatic alcohols through further reaction with hexamethylenetetramine followed by acid hydrolysis .

Synthesis of Fluorinated Pyridines

Although not directly mentioned in the context of 2-fluoro-1,3-dimethylpyridinium tosylate, fluorinated pyridines are significant in various chemical syntheses. The related fluorination processes and reactions could potentially involve similar compounds or derivatives .

Analytical Chemistry: LC-MS/MS Derivatization Reagent

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), 2-fluoro-1-methylpyridinium p-toluene sulfonate has been used as a derivatization reagent. It increases detection sensitivity and allows for full chromatographic separation of vitamin D isomers and epimers. This application is crucial for measuring vitamin D3 metabolites in human serum .

Mechanism of Action

The mechanism of action of 2-Fluoro-1,3-dimethylpyridinium tosylate involves the activation of alcohols, which then react with other reagents to form aldehydes and ketones .

Safety and Hazards

2-Fluoro-1,3-dimethylpyridinium tosylate is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1). It can cause severe skin burns and eye damage. Safety measures include avoiding breathing dusts or mists, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing the substance locked up .

properties

IUPAC Name

2-fluoro-1,3-dimethylpyridin-1-ium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN.C7H8O3S/c1-6-4-3-5-9(2)7(6)8;1-6-2-4-7(5-3-6)11(8,9)10/h3-5H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUOPSAHPZTNGS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=C([N+](=CC=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208110
Record name 2-Fluoro-1,3-dimethylpyridinium tosylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1,3-dimethylpyridinium tosylate

CAS RN

59387-91-6
Record name Pyridinium, 2-fluoro-1,3-dimethyl-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59387-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-1,3-dimethylpyridinium tosylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-1,3-dimethylpyridinium tosylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-1,3-dimethylpyridinium tosylate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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